molecular formula C11H10BrNO2S B5114296 2-bromo-N-(2-oxothiolan-3-yl)benzamide

2-bromo-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B5114296
M. Wt: 300.17 g/mol
InChI Key: ALQYJGGORPFGQJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H10BrNO2S and a molecular weight of 300.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, along with a thiolane ring containing an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-oxothiolan-3-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the thiolane ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The thiolane ring can be introduced through a cyclization reaction involving a suitable precursor .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiolane ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2-oxothiolan-3-yl)benzamide is unique due to the specific positioning of the bromine atom and the presence of the thiolane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-bromo-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c12-8-4-2-1-3-7(8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQYJGGORPFGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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